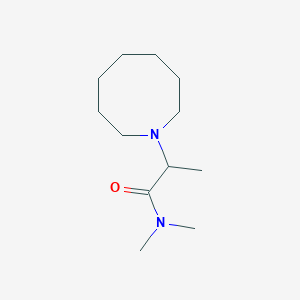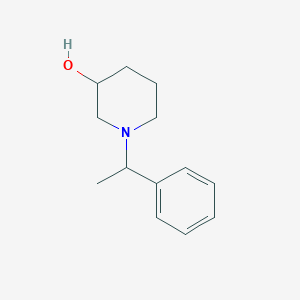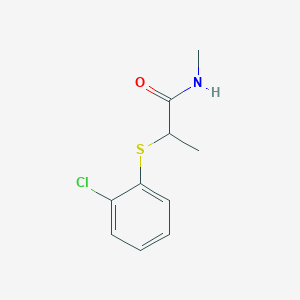
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway is involved in B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for various types of B-cell malignancies.
Mécanisme D'action
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide targets the SYK pathway, which is involved in B-cell receptor signaling. SYK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and activation. Upon binding to antigen, the B-cell receptor activates SYK, which in turn activates downstream signaling pathways. This compound inhibits SYK activity, thereby blocking B-cell receptor signaling and downstream pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies. In addition, this compound has been shown to inhibit the activation of pro-survival pathways, such as AKT and ERK, in B-cell malignancies. This compound has also been shown to modulate the tumor microenvironment, leading to increased infiltration of immune cells and decreased levels of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity and stability. This compound has also been extensively studied in preclinical models, making it a well-characterized tool compound for investigating the role of the SYK pathway in B-cell malignancies. However, this compound has limitations as well. It is a specific inhibitor of SYK and may not be effective in tumors that do not rely on the SYK pathway for survival. In addition, this compound may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for the development and use of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide. One area of focus is the identification of biomarkers that can predict response to this compound. This could help to identify patients who are most likely to benefit from this compound therapy. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, there is interest in exploring the potential of this compound in other disease areas, such as autoimmune disorders, where the SYK pathway is also involved.
Méthodes De Synthèse
The synthesis of N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide involves several steps, starting with the reaction of 4-methylpiperidine with tert-butyl bromoacetate to form N-tert-butyl-4-methylpiperidine-1-carboxylate. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further development.
Applications De Recherche Scientifique
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to inhibit B-cell receptor signaling and downstream pathways. This compound has also been shown to synergize with other therapies, such as venetoclax and rituximab, in preclinical models.
Propriétés
IUPAC Name |
N-tert-butyl-2-(4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-10-6-8-15(9-7-10)11(2)12(16)14-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPNQSKUFWTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)

![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)
![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)



